molecular formula C20H24ClFN2O3S B12504523 N~2~-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B12504523
M. Wt: 426.9 g/mol
InChI Key: HZEPDNNJDGVPRA-UHFFFAOYSA-N
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Description

N~2~-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple functional groups, including a chloro-fluorobenzyl group, a diethylamino group, and a sulfonyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative, while oxidation of the benzyl group could produce a benzaldehyde derivative.

Scientific Research Applications

N~2~-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H24ClFN2O3S

Molecular Weight

426.9 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N,N-diethylacetamide

InChI

InChI=1S/C20H24ClFN2O3S/c1-4-23(5-2)20(25)14-24(13-17-18(21)7-6-8-19(17)22)28(26,27)16-11-9-15(3)10-12-16/h6-12H,4-5,13-14H2,1-3H3

InChI Key

HZEPDNNJDGVPRA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN(CC1=C(C=CC=C1Cl)F)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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